![molecular formula C16H25N5O2 B4843527 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B4843527.png)
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine
Overview
Description
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine, also known as MP-10, is a novel compound that has shown promising results in scientific research. It is a small molecule that belongs to the class of morpholines and has been synthesized using various methods. The aim of
Mechanism of Action
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine exerts its pharmacological effects by binding to and inhibiting the activity of several enzymes and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to bind to and activate the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been shown to reduce the production of inflammatory mediators, which is a desirable effect for anti-inflammatory drugs. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have low toxicity and minimal side effects, which makes it a safe compound to use in lab experiments. However, one limitation of using 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine in lab experiments is its high cost, which may limit its use in some research settings.
Future Directions
There are several future directions for the study of 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine. One direction is to further explore its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to investigate its mechanism of action in greater detail, including its interactions with other enzymes and receptors. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine.
Scientific Research Applications
4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been shown to have potential therapeutic applications in various scientific research areas. It has been studied extensively for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 4-[6-methyl-2-(4-propionyl-1-piperazinyl)-4-pyrimidinyl]morpholine has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-3-15(22)20-4-6-21(7-5-20)16-17-13(2)12-14(18-16)19-8-10-23-11-9-19/h12H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTLKZJWJCOSGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=NC(=CC(=N2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methyl-6-morpholino-2-pyrimidinyl)piperazino]-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-fluorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4843445.png)
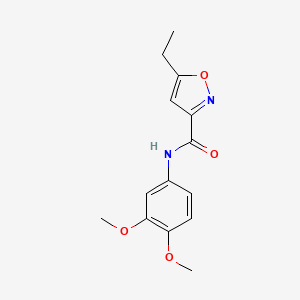
![N-(3-phenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4843456.png)
![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B4843461.png)
![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-[3-(trifluoromethyl)benzyl]-1,3-propanediamine](/img/structure/B4843470.png)
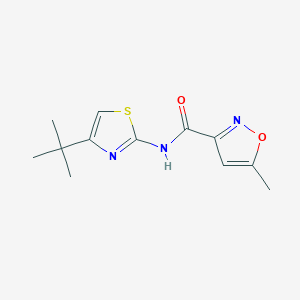
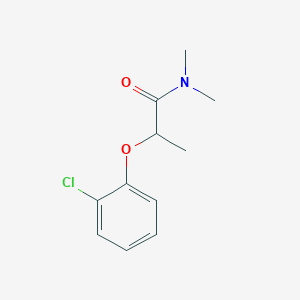
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4843496.png)
![ethyl {3-[(cyclohexylcarbonyl)amino]phenyl}carbamate](/img/structure/B4843499.png)
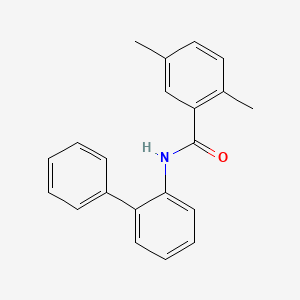
![N-[1-(4-isopropylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4843509.png)
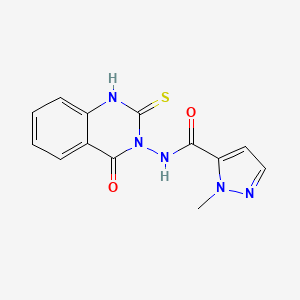
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B4843520.png)
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4843534.png)